![molecular formula C13H24N2O3 B4117056 N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide](/img/structure/B4117056.png)
N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide
Übersicht
Beschreibung
N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide, also known as MGCD0103, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. The inhibition of HDACs by MGCD0103 results in the re-expression of silenced genes, making it a promising therapeutic agent for the treatment of various diseases, including cancer.
Wirkmechanismus
N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide exerts its anti-cancer effects by inhibiting HDACs, which leads to the re-expression of silenced genes. This results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide has been shown to induce a variety of biochemical and physiological effects in cancer cells, including the upregulation of pro-apoptotic genes, the downregulation of anti-apoptotic genes, and the inhibition of angiogenesis. Additionally, N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide has been shown to induce cell cycle arrest at the G1 phase, leading to the inhibition of cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide as a research tool is its specificity for HDACs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation of N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide. One potential area of focus is the identification of biomarkers that can predict response to N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide treatment, which could help to optimize patient selection for clinical trials. Additionally, further studies are needed to investigate the potential use of N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide in combination with other therapeutic agents, such as immunotherapies and targeted therapies. Finally, the development of more potent HDAC inhibitors with improved pharmacokinetic properties may help to overcome some of the limitations of N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide and other existing HDAC inhibitors.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in various preclinical models. Furthermore, N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy agent.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10-6-3-4-7-11(10)15-13(17)12(16)14-8-5-9-18-2/h10-11H,3-9H2,1-2H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCRLMLPPUHZHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=O)NCCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792929 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-methoxypropyl)-N'-(2-methylcyclohexyl)ethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.